molecular formula C17H16N2O2S B6601097 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}aceticacid CAS No. 36782-57-7

2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}aceticacid

Cat. No.: B6601097
CAS No.: 36782-57-7
M. Wt: 312.4 g/mol
InChI Key: QQGKSHLZJSNCDY-UHFFFAOYSA-N
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Description

2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid is an organic compound that belongs to the class of benzothiazoles These compounds are characterized by a benzene ring fused to a thiazole ring, which contains both nitrogen and sulfur atoms

Preparation Methods

The synthesis of 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid typically involves multiple steps, starting with the formation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone, followed by the introduction of the dimethylamino group through a substitution reaction. The final step involves the addition of the acetic acid moiety, often through a carboxylation reaction. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various derivatives with potential biological activity.

Scientific Research Applications

2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating cellular responses and exerting its biological effects.

Comparison with Similar Compounds

2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid can be compared with other benzothiazole derivatives, such as:

    2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}ethanol: This compound has a similar structure but with an ethanol moiety instead of acetic acid, leading to different chemical and biological properties.

    2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}methanol: The presence of a methanol group instead of acetic acid results in variations in solubility and reactivity.

    2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}propanoic acid: This compound has a propanoic acid moiety, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-19(2)13-6-4-12(5-7-13)17-18-14-8-3-11(10-16(20)21)9-15(14)22-17/h3-9H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGKSHLZJSNCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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